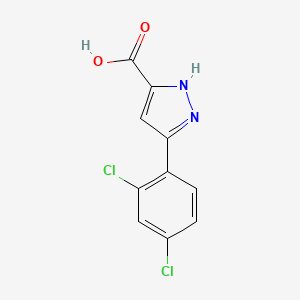
5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly studied in the provided papers, the general class of compounds, including pyrazole derivatives, has been extensively researched, as evidenced by the synthesis and characterization of similar compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or similar carbonyl-containing compounds. For instance, the synthesis of a novel pyrazole derivative was achieved by a condensation/cyclisation reaction of a chalcone derivative with a hydrazine hydrochloride . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives has been reported through the reaction of acid chlorides with various nucleophiles, such as hydroxylamines, carbazates, and aminopyridines, yielding a range of substituted pyrazole carboxamides and carboxylates .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and MS, along with single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, conformation, and crystal packing of the compounds. For example, the crystal structure of a related pyrazole derivative was determined to crystallize in the triclinic space group with specific cell parameters .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions, leading to a wide array of products with different substituents. The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the chemical and physical properties of the compound . The reaction mechanisms can be complex and are sometimes examined theoretically to gain insight into the reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting points, and stability, which are important for their practical applications. Theoretical calculations, such as DFT, are often used to predict properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and thermodynamic properties . Additionally, the nonlinear optical properties of these compounds can be assessed based on their polarizability and hyperpolarizability values .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis Crystal structure analysis has been a crucial tool in identifying the regioisomer of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester. X-ray analysis provided the only means of unambiguous structure determination, highlighting the importance of crystallography in the structural analysis of complex organic compounds (Kumarasinghe et al., 2009).
Biological Activity and Molecular Modeling
Synthesis of Anti-inflammatory Analogues A series of compounds were synthesized and characterized, showing significant inhibition of phospholipase A2. This suggests potential applications in developing nonsteroidal anti-inflammatory drugs. The compounds' binding to the enzyme's calcium-binding pocket was elucidated through protein structure modeling and docking studies, emphasizing the role of computational methods in drug development (Lokeshwari et al., 2017).
Molecular Docking Studies for EGFR Binding Molecular docking studies were conducted on a series of synthesized 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. These studies aimed to predict the binding interactions with target protein EGFR, highlighting the integration of synthesis and computational modeling in the discovery of potential therapeutic agents (Reddy et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPMEQHESUUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359144 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78874-27-8 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

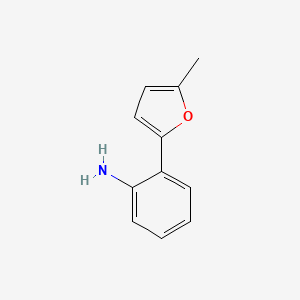
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)
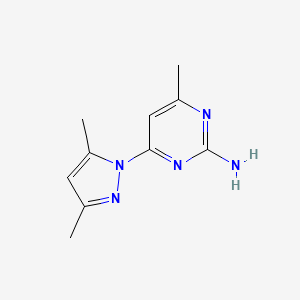
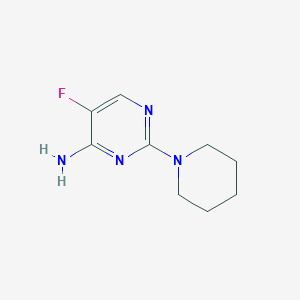
![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)
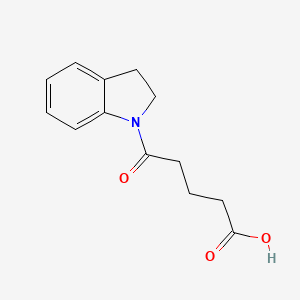
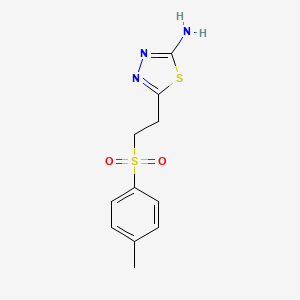

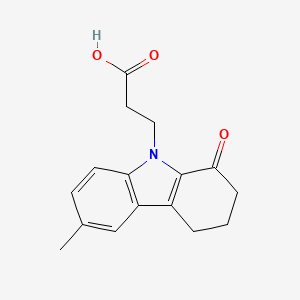
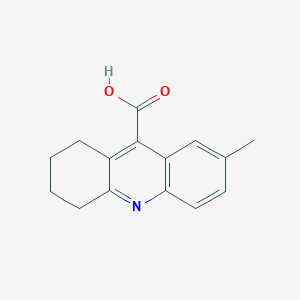
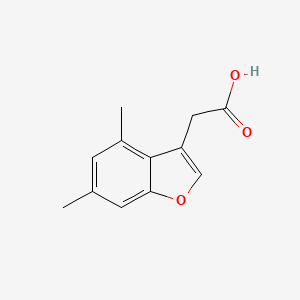
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)
